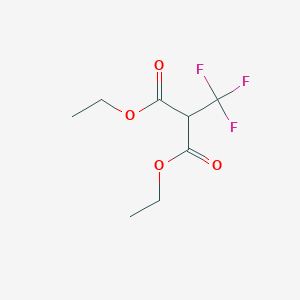
1,5-dimethyl (2R)-2-(2-chloroacetamido)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-dimethyl (2R)-2-(2-chloroacetamido)pentanedioate is a type of small molecule that has been studied for its potential applications in various scientific fields. It is a five-carbon molecule with two nitrogen and two oxygen atoms, and it is commonly used in organic synthesis and as a reagent for various biochemical reactions. This molecule has been studied for its potential use in the synthesis of various compounds and for its ability to act as a catalyst in certain reactions. It has also been studied for its potential use in the development of drugs, as well as its ability to interact with various proteins in the body.
Mecanismo De Acción
1,5-dimethyl (1,5-dimethyl (2R)-2-(2-chloroacetamido)pentanedioate)-2-(2-chloroacetamido)pentanedioate is believed to act as a catalyst in certain biochemical reactions. It is believed to be able to interact with certain proteins in the body, which can affect the activity of these proteins. It is also believed to be able to affect the activity of enzymes, which can lead to changes in the activity of certain metabolic pathways.
Biochemical and Physiological Effects
1,5-dimethyl (1,5-dimethyl (2R)-2-(2-chloroacetamido)pentanedioate)-2-(2-chloroacetamido)pentanedioate has been studied for its potential biochemical and physiological effects. It has been studied for its potential ability to interact with certain proteins in the body, which can affect the activity of these proteins. It has also been studied for its potential ability to affect the activity of enzymes, which can lead to changes in the activity of certain metabolic pathways. It has also been studied for its potential ability to interact with various other molecules in the body, which can affect the activity of these molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,5-dimethyl (1,5-dimethyl (2R)-2-(2-chloroacetamido)pentanedioate)-2-(2-chloroacetamido)pentanedioate has several advantages and limitations for use in lab experiments. One advantage is its relatively low cost, which makes it an attractive option for scientists. It is also relatively easy to synthesize and use in experiments, which makes it a convenient choice for scientists. However, there are some limitations to its use in lab experiments. For example, it is not very stable and can degrade over time, which can lead to inaccurate results. It can also interact with other molecules in the body, which can lead to unexpected results.
Direcciones Futuras
1,5-dimethyl (1,5-dimethyl (2R)-2-(2-chloroacetamido)pentanedioate)-2-(2-chloroacetamido)pentanedioate has potential applications in various scientific fields. It has been studied for its potential use in the development of drugs and for its ability to interact with various proteins in the body. It has also been studied for its potential use in the synthesis of various compounds and as a catalyst in certain reactions. In the future, it may be used to develop more effective drugs and treatments for various diseases. It may also be used in the development of new catalysts for various reactions. Additionally, it may be used to develop new compounds and materials for various applications.
Métodos De Síntesis
1,5-dimethyl (1,5-dimethyl (2R)-2-(2-chloroacetamido)pentanedioate)-2-(2-chloroacetamido)pentanedioate can be synthesized by a variety of methods. One method involves the reaction of 2-chloroacetamide and pentanedioic acid in the presence of an acid catalyst such as sulfuric acid. This reaction produces 1,5-dimethyl (1,5-dimethyl (2R)-2-(2-chloroacetamido)pentanedioate)-2-(2-chloroacetamido)pentanedioate and water as the by-products. Another method involves the reaction of 2-chloroacetamide and pentanedioic acid in the presence of an alkali catalyst such as sodium hydroxide. This reaction produces 1,5-dimethyl (1,5-dimethyl (2R)-2-(2-chloroacetamido)pentanedioate)-2-(2-chloroacetamido)pentanedioate and sodium chloride as the by-products.
Aplicaciones Científicas De Investigación
1,5-dimethyl (1,5-dimethyl (2R)-2-(2-chloroacetamido)pentanedioate)-2-(2-chloroacetamido)pentanedioate has been studied for its potential use in various scientific fields. It has been used as a reagent in the synthesis of various compounds and as a catalyst in certain reactions. It has also been studied for its potential use in the development of drugs and for its ability to interact with various proteins in the body. It has been used in the synthesis of antibiotics, anti-inflammatory drugs, and other drugs that can be used to treat a variety of conditions. It has also been studied for its potential use in the development of vaccines and other treatments for diseases.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,5-dimethyl (2R)-2-(2-chloroacetamido)pentanedioate involves the reaction of 2-chloroacetamide with diethyl 2,5-dimethylhexanedioate in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloroacetamide", "diethyl 2,5-dimethylhexanedioate", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-chloroacetamide in a suitable solvent (e.g. ethanol).", "Step 2: Add diethyl 2,5-dimethylhexanedioate to the solution and stir.", "Step 3: Add a base (e.g. sodium hydroxide) to the solution and stir.", "Step 4: Heat the mixture to reflux for several hours.", "Step 5: Allow the mixture to cool and then acidify with hydrochloric acid.", "Step 6: Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 7: Purify the product by recrystallization or chromatography." ] } | |
Número CAS |
1029321-01-4 |
Nombre del producto |
1,5-dimethyl (2R)-2-(2-chloroacetamido)pentanedioate |
Fórmula molecular |
C9H14ClNO5 |
Peso molecular |
251.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



